molecular formula C20H13ClN2S B6060621 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

Cat. No. B6060621
M. Wt: 348.8 g/mol
InChI Key: DPSQMRLRYONVQW-AQHRCUNFSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMT1 inhibitor and has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile involves the inhibition of DMT1, a protein that plays a key role in iron uptake in the body. DMT1 is responsible for transporting iron across the cell membrane and into the body's tissues. By inhibiting DMT1, this compound reduces iron uptake and can potentially treat iron overload disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile include the inhibition of DMT1, which reduces iron uptake in the body. This compound has been shown to be effective in reducing iron overload in animal models, and it has the potential to be used as a treatment for iron overload disorders in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in lab experiments include its ability to inhibit DMT1 and reduce iron uptake in the body. This compound has been shown to be effective in reducing iron overload in animal models, and it has the potential to be used as a treatment for iron overload disorders in humans. However, there are also limitations to using this compound in lab experiments, including the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile. One direction is to further investigate its potential use as a treatment for iron overload disorders in humans. Another direction is to study its effects on other proteins involved in iron uptake and metabolism. Additionally, research could be conducted to determine its safety and efficacy in combination with other treatments for iron overload disorders. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile involves the reaction of 4-chlorobenzaldehyde, thiourea, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been studied for its potential use in treating iron overload disorders, such as hereditary hemochromatosis and thalassemia. Iron overload disorders are caused by an accumulation of iron in the body, which can lead to organ damage and other health problems. This compound has been shown to inhibit the activity of DMT1, a protein that plays a key role in iron uptake in the body. By inhibiting DMT1, this compound can reduce iron uptake and potentially treat iron overload disorders.

properties

IUPAC Name

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2S/c21-18-11-9-16(10-12-18)19-14-24-20(23-19)17(13-22)8-4-7-15-5-2-1-3-6-15/h1-12,14H/b7-4+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSQMRLRYONVQW-AQHRCUNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

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